4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride
Description
4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a bromophenyl group attached to the pyrazole ring, making it a brominated derivative of pyrazole. It is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-(3-bromophenyl)-1-methylpyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8;/h2-7H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAAQFOUYLFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248321-37-9 | |
| Record name | 4-(3-bromophenyl)-1-methyl-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield 4-(3-Bromophenyl)-1-methylpyrazole. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the substituent introduced.
Oxidation Reactions: Oxidized derivatives such as pyrazole oxides.
Reduction Reactions: Reduced derivatives of the original compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride typically involves reactions that yield pyrazole derivatives with various substituents. The compound can be synthesized through methods such as the Suzuki coupling reaction, where appropriate aryl halides and boronic acids are combined under palladium catalysis to form pyrazole derivatives .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For example:
- Antibacterial Activity : Studies have shown that compounds similar to 4-(3-Bromophenyl)-1-methylpyrazole exhibit good antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 mg/mL to lower concentrations depending on the specific derivative tested .
- Antifungal Activity : The compound has also shown effectiveness against fungal pathogens, with studies indicating significant antifungal activity against strains such as Aspergillus flavus and Candida albicans .
Anticancer Properties
The anticancer potential of this compound is another area of interest. Various studies have reported its cytotoxic effects on different cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells, enhancing caspase activity and leading to cell cycle arrest. For instance, it has been noted to exhibit significant antiproliferative effects against human colon carcinoma HCT-116 cells with IC50 values as low as 0.58 µM .
- Case Studies : A study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in vivo, demonstrating their potential as therapeutic agents in cancer treatment .
Anti-Inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Research indicates that certain pyrazole derivatives can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organisms/Cells | Effectiveness (MIC/IC50) |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | MIC: 12.5 mg/mL |
| Antifungal | Aspergillus flavus, C. albicans | MIC: Varies by strain |
| Anticancer | HCT-116 colon carcinoma | IC50: 0.58 µM |
| Anti-inflammatory | Various inflammatory models | Inhibition of inflammatory markers |
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring structure allows for interactions with various biological pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-1H-pyrazole
- 4-(3-Bromophenyl)-3-methylpyrazole
- 4-(3-Bromophenyl)-5-methylpyrazole
Uniqueness
4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-(3-Bromophenyl)-1-methylpyrazole;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Demonstrates potential in modulating inflammatory pathways.
- Antitumor Activity : Shows promise in inhibiting tumor growth and proliferation.
The biological activity of this compound is attributed to its ability to interact with multiple biochemical pathways. Key mechanisms include:
- Covalent Bond Formation : Many pyrazole derivatives, including this compound, can form covalent bonds with their targets, altering their function.
- Receptor Interaction : The compound may affect various receptor tyrosine kinases, which are critical in cancer biology and inflammation .
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. In vitro studies have shown:
- Bacterial Strains Tested : The compound was effective against multiple strains, including E. coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Specific MIC values have been reported, demonstrating its potency against resistant strains .
Anti-inflammatory Effects
Studies have demonstrated that this compound can significantly reduce inflammation in animal models. For example:
- Carrageenan-Induced Edema Model : The compound exhibited anti-inflammatory effects comparable to standard drugs like indomethacin .
- Mechanism : It is suggested that the anti-inflammatory action may involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Antitumor Activity
Research has highlighted the potential of this compound as an antitumor agent:
- Cell Line Studies : The compound showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with doxorubicin .
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in mice models .
Case Studies and Experimental Data
| Study | Biological Activity | Findings |
|---|---|---|
| Umesha et al. (2009) | Antitumor | Notable cytotoxicity in MCF-7 and MDA-MB-231 cells; synergistic effect with doxorubicin. |
| Burguete et al. (2014) | Antimicrobial | Effective against MTB strain H37Rv; showed 98% inhibition compared to rifampin. |
| Research on COX Inhibition | Anti-inflammatory | Comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema model. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
